REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[C:8](Br)=[N:7][C:6]([Cl:10])=[CH:5][N:4]=1.[OH2:11].[CH3:12]O>>[NH2:2][C:3]1[C:8]([O:11][CH3:12])=[N:7][C:6]([Cl:10])=[CH:5][N:4]=1 |^1:0|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(N=C1Br)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The stirred solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under an atmosphere of argon for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
Volatile material was removed by evaporation and water (10 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(N=C1OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |